molecular formula C39H80N2O2 B14063089 tert-Butyl [2-(dihexadecylamino)ethyl]carbamate CAS No. 596789-62-7

tert-Butyl [2-(dihexadecylamino)ethyl]carbamate

Cat. No.: B14063089
CAS No.: 596789-62-7
M. Wt: 609.1 g/mol
InChI Key: MNIJPDCGCQPPPI-UHFFFAOYSA-N
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Description

tert-Butyl [2-(dihexadecylamino)ethyl]carbamate is an organic compound with the molecular formula C39H80N2O2. It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and as protecting groups for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [2-(dihexadecylamino)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(dihexadecylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general principles of carbamate synthesis, such as the use of protecting groups and mild reaction conditions, are likely to be applied .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [2-(dihexadecylamino)ethyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl [2-(dihexadecylamino)ethyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl [2-(dihexadecylamino)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [2-(dihexadecylamino)ethyl]carbamate is unique due to its long alkyl chains, which can impart specific physical and chemical properties. These properties can be advantageous in applications requiring hydrophobic interactions or membrane permeability .

Properties

CAS No.

596789-62-7

Molecular Formula

C39H80N2O2

Molecular Weight

609.1 g/mol

IUPAC Name

tert-butyl N-[2-(dihexadecylamino)ethyl]carbamate

InChI

InChI=1S/C39H80N2O2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-41(37-34-40-38(42)43-39(3,4)5)36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h6-37H2,1-5H3,(H,40,42)

InChI Key

MNIJPDCGCQPPPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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